molecular formula C16H18BrNO B1328458 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS No. 946700-34-1

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Cat. No.: B1328458
CAS No.: 946700-34-1
M. Wt: 320.22 g/mol
InChI Key: YIOGUXOWOUMLHU-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is an organic compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a phenoxy group attached to an aniline core. It is primarily used in research and development within the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline typically involves the following steps:

    Phenoxy Substitution: The attachment of the phenoxy group to the brominated aniline.

    tert-Butylation:

These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are used.

    Oxidation: Reagents like potassium permanganate and hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-tert-butylphenol: Similar structure but lacks the phenoxy group.

    2,6-Dibromo-4-tert-butylaniline: Contains two bromine atoms and a tert-butyl group.

    5-Bromo-2-(4-bromophenyl)pyridine: Contains a bromine atom and a pyridine ring

Uniqueness

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .

Properties

IUPAC Name

5-bromo-2-(4-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGUXOWOUMLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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